molecular formula C4H14I2N2 B3030544 1,4-Diaminobutane Dihydroiodide CAS No. 916849-52-0

1,4-Diaminobutane Dihydroiodide

Cat. No.: B3030544
CAS No.: 916849-52-0
M. Wt: 343.98 g/mol
InChI Key: XZUCBFLUEBDNSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Diaminobutane Dihydroiodide is involved in several biochemical reactions, primarily due to its role as a precursor in the synthesis of polyamines. Polyamines, such as spermidine and spermine, are essential for cell growth and differentiation. The compound interacts with enzymes like ornithine decarboxylase, which catalyzes the decarboxylation of ornithine to form putrescine. This interaction is crucial for the regulation of polyamine levels within cells. Additionally, this compound can form complexes with nucleic acids and proteins, influencing their stability and function .

Cellular Effects

This compound affects various cellular processes, including cell proliferation, differentiation, and apoptosis. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, the compound can enhance the expression of genes associated with cell growth and survival, such as c-myc and bcl-2. Moreover, this compound impacts cellular metabolism by altering the levels of key metabolites and energy production pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, such as ornithine decarboxylase, leading to enzyme activation or inhibition. This binding can result in changes in enzyme conformation and activity, thereby influencing the overall metabolic flux. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are mediated by hydrogen bonding and electrostatic interactions between the compound and the nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell cycle progression and apoptosis rates. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can promote cell growth and tissue regeneration. At high doses, it can induce toxic effects, such as oxidative stress and inflammation. These adverse effects are likely due to the overproduction of reactive oxygen species and the disruption of cellular homeostasis. Understanding the dosage effects is essential for developing safe and effective therapeutic strategies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It serves as a substrate for enzymes like ornithine decarboxylase and spermidine synthase, which catalyze the formation of higher polyamines. The compound also interacts with cofactors such as pyridoxal phosphate (PLP) and NADPH, which are essential for its metabolic conversion. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within the cell. The compound can also bind to cellular membranes and organelles, affecting its distribution and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. In the nucleus, this compound can interact with DNA and histones, affecting chromatin structure and gene expression. In mitochondria, it can influence energy production and apoptosis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane Dihydroiodide can be synthesized through the reaction of 1,4-diaminobutane with hydroiodic acid. The reaction typically involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the dihydroiodide salt .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. High-yield engineered strains of Escherichia coli can be used to produce 1,4-diaminobutane, which is then reacted with hydroiodic acid to form the dihydroiodide salt .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diaminobutane Dihydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Diaminobutane Dihydroiodide has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 1,4-Diaminobutane Dihydroiodide is unique due to its specific application in the synthesis of perovskite semiconductors. While other similar compounds like Ethylenediammonium Diiodide and Formamidinium Iodide are also used in perovskite synthesis, this compound offers distinct advantages in terms of optimizing the band gap and enhancing the stability of the perovskite structure .

Properties

IUPAC Name

butane-1,4-diamine;dihydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUCBFLUEBDNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.I.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916849-52-0
Record name 1,4-Diaminobutane Dihydroiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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